Tetrabutylammonium Azide

phase-transfer catalysis nucleophilic substitution polymer functionalization

Sodium azide fails to dissolve in toluene or THF, forcing reliance on high-boiling DMF co-solvents that complicate product isolation and inflate reagent excess. Tetrabutylammonium azide (TBAA) overcomes this by delivering the azide anion directly into non-polar organic phases as a highly reactive, loose ion pair, enabling clean azidation in pure toluene or THF without co-solvent. • Achieves 100% conversion in butyl rubber azidation using 1.1-1.4 equiv in THF alone within 1 day, versus 6-10 equiv NaN₃ with DMF reaching only 76% over 4 days. • Quantitative chain-end azidation of PMMA-I in 30 min and PMMA-Br in 1 h at 50°C in toluene with 1.5 equiv. • Functions simultaneously as anionic polymerization initiator and azide end-group source for polyacrylates, eliminating post-polymerization functionalization steps. Supplied at ≥95% purity; store at 2-8°C under inert gas.

Molecular Formula C15H34N4
Molecular Weight 270.46 g/mol
CAS No. 993-22-6
Cat. No. B1234632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium Azide
CAS993-22-6
Synonymstetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt
Molecular FormulaC15H34N4
Molecular Weight270.46 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]
InChIInChI=1S/C15H34N.N3/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;1-3-2/h5-15H2,1-4H3;/q+1;-1
InChIKeyKVPHRYVMEZBXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Azide: Organic-Soluble Azide Source


Tetrabutylammonium azide (TBAA, CAS 993-22-6) is a quaternary ammonium azide salt with molecular formula C₁₆H₃₆N₄ and molecular weight 284.48 g/mol . It exists as a white to light yellow crystalline solid with a melting point of 84–88 °C and is soluble in a broad range of organic solvents including toluene, dichloromethane, and benzene, as well as in water [1]. TBAA serves as a source of nucleophilic azide anion (N₃⁻) in homogeneous organic media and as a phase-transfer reagent enabling azide transfer from aqueous to organic phases .

Tetrabutylammonium Azide vs. Sodium Azide in Non-Polar Media


Sodium azide (NaN₃), the most common and economical inorganic azide source, exhibits negligible solubility in non-polar and moderately polar organic solvents (e.g., toluene, THF alone), requiring dipolar aprotic co-solvents such as DMF or DMSO to achieve dissolution . This solubility limitation restricts reaction solvent selection, complicates product isolation from high-boiling polar solvents, and can necessitate large excesses of azide (6–10 equivalents) with prolonged reaction times to achieve acceptable conversion [1]. Tetrabutylammonium azide circumvents these constraints by delivering the azide anion directly into non-polar organic phases as a loose, highly reactive ion pair, enabling reactions in pure toluene or THF without DMF co-solvent [1].

Tetrabutylammonium Azide Performance Comparison


Allyl Bromide Substitution: Azide Source Efficiency

In a nucleophilic substitution between ionic azide and allyl bromide groups attached to a butyl rubber polymer, tetrabutylammonium azide required only 1.1–1.4 equivalents to achieve 100% conversion within 1 day, whereas sodium azide required 6–10 equivalents to achieve only 76% conversion over 4 days [1]. Additionally, the tetrabutylammonium azide reaction proceeded in THF alone, while the sodium azide system required THF/DMF mixed solvent to achieve solubility [1].

phase-transfer catalysis nucleophilic substitution polymer functionalization

Ultrafast Polymer Chain-End Azidation in Toluene

Using highly soluble tetrabutylammonium azide (BNN₃), quantitative azidation of iodide-terminated PMMA (PMMA-I) was achieved within 30 minutes, and bromide-terminated PMMA (PMMA-Br) within 1 hour, in toluene at 50 °C using 1.5 equivalents of BNN₃ [1]. The optimized conditions were established through small molecular weight model studies of tertiary alkyl iodide and alkyl bromide systems [1].

polymer end-functionalization Finkelstein-type azidation click chemistry precursors

One-Step Azide-End Polymer via Anionic Polymerization

Tetrabutylammonium azide was demonstrated to initiate the anionic polymerization of ethyl acrylate (EA) in the presence of alkylaluminum bisphenoxides in toluene, affording azide-end polymers with narrow molecular weight distributions in quantitative yields [1]. This dual-function behavior—acting simultaneously as polymerization initiator and end-group azide source—eliminates the need for post-polymerization azide functionalization steps [1].

anionic polymerization end-clickable polymers polyacrylate synthesis

Pure Cyclic Polyether Synthesis via Ring-Opening Polymerization

Tetrabutylammonium azide was evaluated as an anionic ring-opening polymerization initiator for glycidyl phenyl ether, enabling the synthesis of azide-terminated linear poly(glycidyl phenyl ether) and subsequent generation of monocyclic structures with high purity [1]. The study specifically notes the utility of TBAA in producing pure cyclic polymers, a structurally unique architecture challenging to access with conventional initiators [1].

ring-opening polymerization cyclic polymers polyether synthesis

Tetrabutylammonium Azide Application Scenarios


Polymer Modification in Non-Polar Solvents

When sodium azide fails to dissolve in toluene or THF, tetrabutylammonium azide delivers the azide anion directly into non-polar media as a reactive loose ion pair. In butyl rubber functionalization, TBAA achieved 100% conversion with 1.1–1.4 equivalents in 1 day in THF alone, whereas NaN₃ required 6–10 equivalents and DMF co-solvent to reach only 76% conversion over 4 days [1]. This differential is critical for industrial polymer modifications where DMF removal is costly and excess azide disposal presents safety and environmental burdens.

Rapid Chain-End Azidation for Click Chemistry

For laboratories synthesizing azide-terminated polymethacrylates as click chemistry precursors, TBAA enables quantitative chain-end azidation of PMMA-I (30 minutes) and PMMA-Br (1 hour) in toluene at 50 °C using 1.5 equivalents [2]. The ability to perform azidation directly in toluene—without solvent switching from polymerization to functionalization—streamlines the synthetic workflow and preserves polymer solubility throughout the process.

One-Step Azide-Functionalized Polyacrylate Synthesis

Tetrabutylammonium azide uniquely functions as both an anionic polymerization initiator and an azide end-group source for ethyl acrylate polymerization in toluene, yielding azide-terminated polyacrylates with narrow molecular weight distributions in quantitative yields [3]. This dual functionality eliminates post-polymerization azidation steps, reducing overall process time and reagent consumption for laboratories producing clickable polymer scaffolds.

Cyclic Polyether Synthesis via Anionic ROP

For research groups investigating cyclic polymer architectures, TBAA has been demonstrated to initiate the anionic ring-opening polymerization of glycidyl phenyl ether, enabling the generation of monocyclic poly(glycidyl phenyl ether) with high purity [4]. This application addresses a specialized but high-value niche where conventional azide sources cannot serve as polymerization initiators.

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